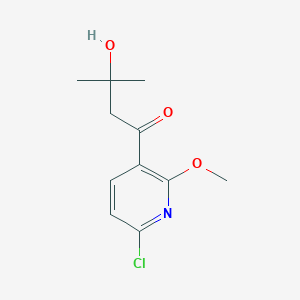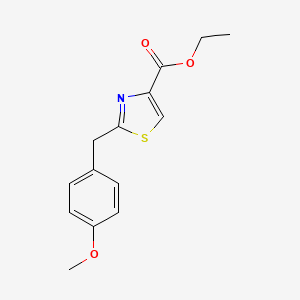![molecular formula C11H7F3N2O2 B13686477 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazine ring substituted with a trifluoromethoxyphenyl group
Métodos De Preparación
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one typically involves the reaction of 4-(trifluoromethoxy)aniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates, contributing to the development of new materials and products.
Mecanismo De Acción
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparación Con Compuestos Similares
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one can be compared with other similar compounds, such as:
3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole: This compound has a similar trifluoromethoxyphenyl group but features a pyrazole ring instead of a pyrazine ring.
4-(Trifluoromethoxy)phenyl-containing Polymers: These polymers incorporate the trifluoromethoxyphenyl group into their structure, providing unique electronic and optical properties.
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxyphenyl group and the pyrazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7F3N2O2 |
|---|---|
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethoxy)phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)18-8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17) |
Clave InChI |
IDCKFFWEZCYUJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=CNC2=O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)

![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)



![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)

